molecular formula C25H22BrN3O2S2 B11985353 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11985353
M. Wt: 540.5 g/mol
InChI Key: RYVCVOKFYZLRLI-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a sulfanyl-acetamide linkage. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrobenzothieno pyrimidine core, followed by the introduction of the bromophenyl group and the sulfanyl-acetamide linkage. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe or therapeutic agent.

    Medicine: Exploring its efficacy and safety as a drug candidate for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies involving molecular docking, biochemical assays, and cellular models would be necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C25H22BrN3O2S2

Molecular Weight

540.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H22BrN3O2S2/c1-15-6-10-17(11-7-15)27-21(30)14-32-25-28-23-22(19-4-2-3-5-20(19)33-23)24(31)29(25)18-12-8-16(26)9-13-18/h6-13H,2-5,14H2,1H3,(H,27,30)

InChI Key

RYVCVOKFYZLRLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

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